Tris(2,6-dimethylheptan-4-yl) borate
Description
Properties
CAS No. |
3088-77-5 |
|---|---|
Molecular Formula |
C27H57BO3 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
tris(2,6-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-19(2)13-25(14-20(3)4)29-28(30-26(15-21(5)6)16-22(7)8)31-27(17-23(9)10)18-24(11)12/h19-27H,13-18H2,1-12H3 |
InChI Key |
CAITWKMIMWHCLL-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(CC(C)C)CC(C)C)(OC(CC(C)C)CC(C)C)OC(CC(C)C)CC(C)C |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Tris 2,6 Dimethylheptan 4 Yl Borate
Established Synthetic Routes to Borate (B1201080) Esters
The synthesis of borate esters, or organoborates, is a fundamental process in organic chemistry. These compounds are typically prepared through the condensation reaction between boric acid and an alcohol. wikipedia.org The primary classes of borate esters are orthoborates, with the general formula B(OR)₃, and metaborates, which feature a six-membered boroxine (B1236090) ring. wikipedia.org
One of the most conventional methods for synthesizing orthoborates is the direct esterification of boric acid with three equivalents of an alcohol. This equilibrium reaction is driven to completion by the removal of water, which is a byproduct of the reaction. wikipedia.org A common laboratory technique to achieve this is azeotropic distillation, often employing a Dean-Stark apparatus. The general chemical equation for this transformation is:
B(OH)₃ + 3 ROH ⇌ B(OR)₃ + 3 H₂O
The use of a dehydrating agent, such as concentrated sulfuric acid, can also facilitate this reaction. wikipedia.org Following the reaction, the volatile nature of many borate esters allows for their purification by distillation. wikipedia.org
Another established route involves the transesterification of a simple borate ester, like trimethyl borate, with a less volatile alcohol. By distilling off the lower-boiling alcohol, the reaction equilibrium shifts to favor the formation of the desired higher-order borate ester.
Furthermore, borate esters can be synthesized from the reaction of boron trihalides with alcohols. For instance, boron tribromide reacts with methanol (B129727) to produce trimethyl borate. borates.today This method is particularly useful for obtaining pure products. borates.today
Development of Novel and Efficient Synthetic Protocols for Tris(2,6-dimethylheptan-4-yl) Borate
The synthesis of sterically hindered borate esters, such as this compound, from the corresponding bulky alcohol, 2,6-dimethylheptan-4-ol (B1670625), presents significant synthetic challenges. Standard esterification methods often prove inefficient, leading to low yields. This has spurred the development of more specialized and effective protocols.
A key advancement is the direct reaction of boric acid with the sterically hindered alcohol in a suitable solvent. For example, reacting three moles of an alcohol like 1-butanol (B46404) or 1-hexanol (B41254) with one mole of boric acid in toluene, with continuous removal of the water byproduct via a Dean-Stark trap, has proven effective. asianpubs.org While this method works well for some alcohols, more hindered alcohols like 2-ethylhexanol have shown reduced yields under similar conditions. asianpubs.org
For particularly challenging substrates, alternative boron reagents and reaction conditions are necessary. The use of more reactive boron sources or the application of advanced techniques such as microwave-assisted synthesis can help to overcome the high activation energy associated with the esterification of bulky alcohols. The hydrolytic instability of borate esters is a known issue, and the presence of bulky, or "hindered," phenol (B47542) groups can improve stability against hydrolytic degradation. asianpubs.org
Optimization of Reaction Parameters for Enhanced Purity and Yield
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the method used to remove the water byproduct.
The following table illustrates a hypothetical optimization study for the synthesis of a generic trialkyl borate from an alcohol and boric acid, showcasing the impact of different parameters on the reaction yield.
| Entry | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1-Butanol | Toluene | 110 | 5 | ~100 |
| 2 | 1-Hexanol | Toluene | 110 | 6 | ~100 |
| 3 | 2-Ethylhexanol | Toluene | 110 | 8 | 85 |
| 4 | 1-Nonanol | Toluene | 110 | 8 | 75 |
| This table is based on findings for similar alcohols and serves an illustrative purpose. asianpubs.org |
Strategies for Scalable Synthesis and Process Intensification
The large-scale production of borate esters necessitates strategies for process intensification to enhance efficiency, safety, and sustainability. A significant advancement in this area is the move from traditional batch processing to continuous manufacturing methods.
Reactive distillation is another powerful technique for process intensification. In this method, the esterification reaction and the purification of the product occur simultaneously within a single distillation column. borates.today As the borate ester is formed, the water byproduct is continuously removed, which accelerates the reaction rate and leads to high product purity. borates.today This integrated approach can significantly reduce equipment footprint, energy consumption, and waste generation compared to conventional batch processes.
These advanced manufacturing technologies offer precise control over reaction parameters, leading to improved yields and consistent product quality, making them highly suitable for the industrial-scale synthesis of borate esters like this compound.
Advanced Structural Characterization and Stereochemical Analysis of Tris 2,6 Dimethylheptan 4 Yl Borate
High-Resolution Multi-Nuclear NMR Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like Tris(2,6-dimethylheptan-4-yl) borate (B1201080), a suite of multi-nuclear NMR experiments would be essential for a complete structural assignment.
Hypothetically, ¹H NMR spectroscopy would be used to identify the chemical environment of the various protons in the 2,6-dimethylheptan-4-yl ligands. The complexity of the alkyl chains would likely result in overlapping signals, necessitating two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.
¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The number of unique carbon signals would indicate the symmetry of the molecule. The chemical shifts would differentiate between the methyl, methine, and methylene (B1212753) groups within the alkyl chains.
Furthermore, ¹¹B NMR spectroscopy would be crucial for directly probing the boron center. The chemical shift of the ¹¹B nucleus provides insight into its coordination environment and electronic structure. For a tri-coordinate borate ester, the ¹¹B chemical shift is expected to appear in a characteristic downfield region. sdsu.edu The coupling between boron and adjacent nuclei could also provide valuable structural information.
However, no specific ¹H, ¹³C, or ¹¹B NMR spectral data for Tris(2,6-dimethylheptan-4-yl) borate has been reported in the accessible scientific literature.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and probing the conformational landscape of a molecule.
In the analysis of this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the B-O and C-H bonds. The strong, broad stretching vibrations of the B-O bonds in borate esters typically appear in the region of 1300-1400 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the extensive alkyl chains would dominate large portions of the spectra.
Subtle shifts in these vibrational frequencies could provide clues about the conformational isomers present in a sample. However, without experimental spectra, a detailed analysis of the vibrational modes of this compound cannot be performed. General studies on borate-containing glasses and other borate compounds offer a basis for what might be expected. nih.govuctm.eduresearchgate.net
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and investigating its fragmentation patterns, which can provide structural information. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.
The fragmentation of the molecule under electron ionization (EI) or other ionization methods would likely involve the cleavage of the B-O bonds and fragmentation of the alkyl chains. The resulting fragmentation pattern would be a fingerprint of the molecule's structure.
Despite the utility of this technique, no mass spectrometry data for this compound is currently available in the public domain.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Chiral Forms
The 2,6-dimethylheptan-4-yl ligand in this compound contains a chiral center at the C4 position. The presence of three such chiral ligands means the molecule can exist in various diastereomeric forms. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules.
These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. A non-racemic mixture of chiral isomers of this compound would be expected to exhibit a CD spectrum and show optical rotation. The specific form of the CD spectrum could be used to assign the absolute configuration of the chiral centers, often in conjunction with computational predictions.
The absence of any published studies on the synthesis of chiral, non-racemic this compound means that no chiroptical data is available.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
This analysis would confirm the trigonal planar geometry around the boron atom and detail the conformation of the three bulky 2,6-dimethylheptan-4-yl ligands. Furthermore, it would provide insights into the intermolecular interactions, such as van der Waals forces, that govern the packing of the molecules in the crystal lattice.
The successful application of this technique is contingent on the ability to grow single crystals of sufficient quality, which can be a challenging endeavor. To date, no crystallographic data for this compound has been deposited in crystallographic databases.
Conformational Analysis via Experimental and Computational Approaches
The conformational flexibility of the three 2,6-dimethylheptan-4-yl chains in this compound presents a complex conformational landscape. The rotation around the numerous single bonds allows the molecule to adopt a multitude of conformations.
A comprehensive conformational analysis would involve a combination of experimental techniques and computational modeling. Variable-temperature NMR experiments could provide information on the energy barriers between different conformational states. Computationally, molecular mechanics and quantum chemical calculations could be used to map the potential energy surface and identify the most stable conformers.
Such studies are crucial for understanding the relationship between the molecule's structure and its physical and chemical properties. However, no such conformational analysis for this compound has been reported.
Reactivity Profiles and Mechanistic Investigations of Tris 2,6 Dimethylheptan 4 Yl Borate
Lewis Acidity and Basicity in Organic Transformations
The Lewis acidity of borate (B1201080) esters, including tris(2,6-dimethylheptan-4-yl) borate, is a critical factor in their ability to catalyze or participate in various organic transformations. The boron atom in a trialkyl borate possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons from a Lewis base. However, the magnitude of this Lewis acidity is significantly modulated by the electronic and steric effects of the alkoxy groups.
The bulky 2,6-dimethylheptan-4-yl groups in this compound exert a profound steric shielding effect on the boron center. This steric hindrance can impede the approach of Lewis bases, thereby reducing the apparent Lewis acidity of the molecule. nih.gov This effect is well-documented in various boron compounds, where increased steric bulk around the boron atom leads to a decrease in Lewis acidity as measured by methods like the Gutmann-Beckett method. bangor.ac.ukfu-berlin.de For instance, the Lewis acidity of B(OiPr)₃ is noted to be lower than that of less hindered borates, a trend attributable to steric effects. bangor.ac.uk
While direct measurement of the Lewis acidity of this compound is not widely reported, a qualitative comparison can be made with other borate esters. It is expected to be a weaker Lewis acid than less hindered trialkyl borates such as trimethyl borate or triethyl borate. However, it can still function as a mild Lewis acid catalyst in reactions where the substrate is not sterically demanding.
Conversely, the oxygen atoms of the borate ester possess lone pairs of electrons and can exhibit Lewis basicity. However, the electron-withdrawing effect of the boron atom reduces the basicity of these oxygen atoms. The primary role of this compound in organic transformations is therefore predominantly as a Lewis acid, albeit a sterically hindered one.
Table 1: Comparative Lewis Acidity of Selected Borate Esters (Qualitative)
| Compound | Steric Hindrance | Expected Relative Lewis Acidity |
| Trimethyl borate | Low | High |
| Triethyl borate | Moderate | Medium |
| Triisopropyl borate | High | Low |
| This compound | Very High | Very Low |
Transesterification and Ligand Exchange Processes
Transesterification is a characteristic reaction of borate esters, involving the exchange of their alkoxy groups with other alcohols. This equilibrium process is often catalyzed by acids or bases. For this compound, the steric bulk of the 2,6-dimethylheptan-4-oxy groups is expected to significantly influence the kinetics and thermodynamics of transesterification.
The reaction generally proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the boron atom. The significant steric hindrance around the boron center in this compound would likely increase the activation energy for the formation of this tetrahedral intermediate, thus slowing down the rate of transesterification compared to less hindered borate esters. lookchem.com
Despite the kinetic hindrance, transesterification can still occur, particularly with less sterically demanding alcohols or under forcing conditions (e.g., high temperature, removal of the liberated alcohol). Ligand exchange processes with other nucleophiles, such as diols, are also possible. The formation of more stable cyclic boronate esters can be a thermodynamic driving force for such reactions.
Hydrolytic Stability and Solvolysis Kinetics
The susceptibility of borate esters to hydrolysis is a well-known characteristic, proceeding via nucleophilic attack of water on the electron-deficient boron atom. The rate of hydrolysis is highly dependent on the steric hindrance around the boron center. nih.govnjit.edu Borate esters with bulky substituents exhibit significantly enhanced hydrolytic stability because the steric crowding hinders the approach of water molecules. researchgate.netscribd.com
This compound, with its exceptionally bulky alkyl groups, is predicted to have a high degree of hydrolytic stability compared to simple trialkyl borates. Studies on the hydrolysis of various boric acid esters have shown that the half-life of hydrolysis increases dramatically with increasing steric bulk of the alcohol substituent. scribd.com For example, the hydrolysis of tri-n-alkyl borates is much faster than that of borates derived from branched, secondary, or tertiary alcohols.
The mechanism of hydrolysis involves the formation of a tetrahedral intermediate. The steric strain associated with forming this intermediate from the sterically encumbered this compound would be substantial, leading to a slower hydrolysis rate.
Table 2: Relative Hydrolytic Stability of Selected Trialkyl Borates
| Borate Ester | Alcohol Type | Steric Hindrance | Expected Relative Hydrolytic Stability |
| Trimethyl borate | Primary | Low | Low |
| Tri-n-butyl borate | Primary | Moderate | Moderate |
| Triisopropyl borate | Secondary | High | High |
| This compound | Secondary (highly branched) | Very High | Very High |
Oxidative and Reductive Reactivity
Borate esters are generally considered to be relatively stable towards oxidation and reduction under typical organic reaction conditions. The B-O and C-O bonds are thermodynamically stable. However, under specific conditions, they can undergo oxidative or reductive cleavage.
Oxidative cleavage of boronic esters to alcohols is a well-established transformation, often utilizing reagents like basic hydrogen peroxide. rsc.org This process involves the formation of a boronate intermediate, followed by migration of the alkyl group from boron to oxygen. While this reaction is more common for boronic esters, similar reactivity could be envisioned for trialkyl borates under harsh oxidative conditions. The steric hindrance in this compound might, however, retard such reactions.
Reductive cleavage of the B-O bond in borate esters is not a common transformation. The B-O bond is strong, and more reactive functional groups in a molecule would typically be reduced in preference. There is limited literature on the direct reduction of simple trialkyl borates. It is expected that this compound would be resistant to reduction by common reducing agents.
Detailed Mechanistic Studies of Reactions Involving this compound
Detailed mechanistic studies specifically on this compound are not extensively available in the public domain. However, based on the principles of borate ester reactivity, several mechanistic aspects can be inferred.
In any reaction involving nucleophilic attack at the boron center, such as hydrolysis or transesterification, the mechanism will almost certainly proceed through a tetrahedral intermediate . The rate-determining step for these reactions is expected to be the formation of this sterically congested intermediate. Computational studies on related bulky borate systems could provide quantitative insights into the energetics of this process.
For reactions where this compound acts as a Lewis acid catalyst , the initial step would be the coordination of the substrate to the boron atom. The steric bulk would favor coordination with smaller, less hindered substrates. The subsequent steps of the catalytic cycle would depend on the specific reaction. For example, in an amidation reaction catalyzed by a borate ester, the mechanism is proposed to involve activation of the carboxylic acid through formation of a borate-carboxylate intermediate. nih.gov
The steric properties of the 2,6-dimethylheptan-4-yl groups would also play a crucial role in the stereoselectivity of reactions where the borate is a chiral reagent or is used in conjunction with chiral auxiliaries. The bulky groups can create a well-defined chiral pocket around the reactive center, influencing the facial selectivity of reactions.
Further experimental and computational studies are needed to fully elucidate the detailed mechanisms of reactions involving this sterically encumbered borate ester.
Based on a comprehensive search of publicly available information, there is no specific scientific literature detailing the applications of the chemical compound This compound in the areas of asymmetric synthesis and catalysis as outlined in the requested article structure.
As a chiral auxiliary in stereoselective reactions
As a ligand in homogeneous or heterogeneous catalysis
As a stoichiometric reagent in targeted organic syntheses
In dynamic kinetic resolution systems
The specific influence of its steric bulk and chirality on reaction selectivity
The general classes of compounds to which this compound belongs (borate esters, sterically hindered molecules) are indeed subjects of extensive research in these fields. However, detailed findings, data, and discussions pertaining specifically to this compound are not available.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound.
Coordination Chemistry and Supramolecular Interactions Involving Tris 2,6 Dimethylheptan 4 Yl Borate
Investigation of Non-Covalent Interactions and Recognition PhenomenaNo investigations into the non-covalent interactions, host-guest chemistry, or molecular recognition properties of this specific compound have been published.
While general principles of borate (B1201080) ester chemistry exist, applying them speculatively to this compound without supporting research would not meet the required standards of scientific accuracy. The significant steric hindrance expected from the three 2,6-dimethylheptan-4-yl groups would likely impart unique properties, such as high hydrolytic stability and a very weak Lewis acidity at the boron center, but these remain hypothetical without experimental evidence.
Table of Compounds Mentioned
Since the requested article on Tris(2,6-dimethylheptan-4-yl) borate could not be generated, a table of compounds is not applicable.
Theoretical and Computational Investigations of Tris 2,6 Dimethylheptan 4 Yl Borate
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and bonding in molecules like Tris(2,6-dimethylheptan-4-yl) borate (B1201080). These calculations provide insights into the distribution of electrons and the nature of the chemical bonds, which are fundamental to the molecule's properties and reactivity.
For a molecule such as Tris(2,6-dimethylheptan-4-yl) borate, DFT calculations using a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger) would be employed to optimize the ground-state geometry. From this optimized structure, a wealth of information can be derived. The boron atom is expected to adopt a trigonal planar geometry, characteristic of sp² hybridization, with the B-O bonds being the primary covalent linkages to the sterically demanding 2,6-dimethylheptan-4-yl groups.
Analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO would likely be localized on the oxygen atoms' lone pairs, while the LUMO would be the empty p-orbital on the boron atom, characteristic of its Lewis acidic nature. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic stability.
Natural Bond Orbital (NBO) analysis would further quantify the bonding characteristics. This analysis provides details on atomic charges, hybridization, and donor-acceptor interactions. For this compound, NBO analysis would likely confirm the significant ionic character of the B-O bonds due to the difference in electronegativity between boron and oxygen. It would also reveal hyperconjugative interactions between the oxygen lone pairs and the boron's empty p-orbital, which contribute to the stability of the molecule.
Table 1: Predicted NBO Analysis Data for this compound This table presents hypothetical yet representative data based on calculations for similar borate esters.
| Atom | Natural Charge (e) | Hybridization |
| B | +1.5 to +1.8 | sp² |
| O | -0.6 to -0.8 | sp² |
| C (bonded to O) | +0.1 to +0.3 | sp³ |
Molecular Dynamics Simulations for Conformational Space Exploration
The significant steric bulk of the three 2,6-dimethylheptan-4-yl groups in this compound suggests a complex conformational landscape. Molecular Dynamics (MD) simulations are the ideal computational tool to explore this landscape. researchgate.net MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. researchgate.net
To perform an MD simulation, a force field (a set of parameters describing the potential energy of the system) is required. While standard force fields like AMBER or CHARMM may not have pre-existing parameters for this specific borate ester, parameters could be developed using quantum mechanical data. researchgate.net The simulation would be initiated from the optimized geometry obtained from quantum chemical calculations.
By simulating the molecule's behavior at various temperatures, researchers can identify the most stable conformations and the energy barriers between them. The bulky alkyl groups are expected to rotate around the B-O and C-O bonds, leading to a variety of staggered and eclipsed conformations. The relative populations of these conformers at a given temperature can be determined from the simulation trajectory. This information is critical for understanding how the molecule's shape influences its physical properties and reactivity. Analysis of the radial distribution functions between different parts of the molecule can also provide insights into its average structure in different environments.
Computational Modeling of Reactivity and Selectivity Pathways
Computational modeling can predict and explain the reactivity of this compound in various chemical reactions. Given its structure, a primary area of interest would be its performance as a sterically hindered Lewis acid catalyst. For instance, in hydroboration reactions, bulky borates can act as catalysts. researchgate.net
To model its reactivity, transition state theory combined with quantum chemical calculations would be employed. For a given reaction, the potential energy surface is explored to locate the transition state structure connecting the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For example, the catalytic cycle of a reaction involving this compound could be mapped out. This would involve calculating the energies of all intermediates and transition states. The steric hindrance of the 2,6-dimethylheptan-4-yl groups would be expected to play a significant role in the selectivity of the reaction, favoring pathways that minimize steric clashes. Computational models can quantify these steric effects and predict the stereochemical outcome of reactions.
Table 2: Hypothetical Calculated Activation Energies for a Reaction Catalyzed by Different Borate Esters This table illustrates how computational modeling could be used to compare the catalytic activity of this compound with less hindered borates.
| Catalyst | Activation Energy (kcal/mol) |
| Trimethyl borate | 25 |
| Triisopropyl borate | 28 |
| This compound | 32 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. matextract.pubescholarship.org
For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable. youtube.com Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹¹B) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts, which can be directly compared to an experimental NMR spectrum. This can be crucial for assigning the numerous overlapping signals expected from the complex alkyl groups.
Similarly, vibrational spectra (Infrared and Raman) can be calculated. The frequencies and intensities of the vibrational modes are obtained from the second derivatives of the energy with respect to the atomic positions. These calculated spectra can help in the interpretation of experimental IR and Raman spectra, for example, by identifying the characteristic B-O stretching and bending modes.
Ultraviolet-Visible (UV-Vis) spectroscopy can be modeled using Time-Dependent Density Functional Theory (TD-DFT). scirp.org These calculations can predict the electronic transitions and their corresponding absorption wavelengths and intensities. For a saturated molecule like this compound, significant absorptions would not be expected in the visible region, but transitions in the UV region could be predicted.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹¹B NMR Chemical Shift (ppm) | 18-20 | (To be determined) |
| ¹³C NMR Chemical Shift (C-O) (ppm) | 65-70 | (To be determined) |
| IR B-O Stretch (cm⁻¹) | 1350-1400 | (To be determined) |
Exploration of Advanced Materials Science Applications for Tris 2,6 Dimethylheptan 4 Yl Borate
Integration into Polymer Matrices for Property Modulation
The incorporation of additives into polymer matrices is a fundamental strategy for tailoring the properties of the final material. Tris(2,6-dimethylheptan-4-yl) borate (B1201080), owing to its significant steric bulk, can act as a unique modifying agent. When integrated into polymer matrices, it is hypothesized to influence the polymer's physical and chemical properties in several ways.
The bulky 2,6-dimethylheptan-4-yl groups can disrupt polymer chain packing, leading to an increase in free volume. This can result in a lower glass transition temperature (Tg), effectively plasticizing the polymer and enhancing its flexibility. Furthermore, the presence of the borate ester can improve the thermal stability of certain polymers by acting as a radical scavenger at elevated temperatures.
In the context of dynamic covalent chemistry, borate esters can participate in reversible cross-linking reactions. While the steric hindrance in Tris(2,6-dimethylheptan-4-yl) borate might slow down the kinetics of these exchange reactions, it could also lead to materials with unique self-healing or reprocessable characteristics under specific stimuli. The bulky side groups could protect the central boron atom from rapid hydrolysis, a common issue with simpler borate esters, thus enhancing the durability of the dynamic network.
Table 1: Potential Effects of this compound on Polymer Properties
| Property | Anticipated Effect | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Disruption of polymer chain packing, increasing free volume. |
| Thermal Stability | Increase | Radical scavenging by the borate moiety at high temperatures. |
| Mechanical Strength | Variable | May decrease due to plasticization, but could be enhanced through specific interactions and cross-linking. |
| Hydrolytic Stability of Cross-links | Increase | Steric protection of the borate ester bond by the bulky alkyl groups. |
Application as a Component in Functional Coatings and Resins
Functional coatings and resins are designed to provide specific properties to surfaces, such as scratch resistance, hydrophobicity, or anti-corrosion. The unique structure of this compound suggests its potential as a valuable component in such formulations.
The large, non-polar alkyl groups of the molecule would likely migrate to the surface of a coating, creating a hydrophobic layer that repels water and other polar substances. This could be particularly beneficial for developing water-resistant and anti-fouling coatings. Furthermore, the presence of boron can enhance the adhesion of coatings to certain substrates through the formation of coordination bonds.
In epoxy resins, borate esters can act as latent curing agents or modifiers. The Lewis acidic nature of the boron atom can catalyze the ring-opening polymerization of epoxides. The sterically hindered nature of this compound could allow for a delayed or "snap" cure profile, which is desirable in many industrial applications. The incorporation of this borate ester could also improve the thermal and chemical resistance of the cured resin.
Potential as an Extractant in Advanced Separation Processes
Liquid-liquid extraction is a crucial technique for the separation and purification of metals and organic compounds. The design of highly selective extractants is key to the efficiency and sustainability of these processes. Boron-based extractants have shown promise for the separation of certain metals, particularly those that can form stable complexes with diols.
While this compound itself is not a traditional chelating agent, its precursor, 2,6-dimethylheptan-4-ol (B1670625), could be used to synthesize boronic acids which are effective extractants. However, the borate ester itself could find application in novel separation concepts. For instance, it could be used as a co-extractant or as a component in a synergistic extraction system. Its high solubility in non-polar organic solvents and its potential to interact with specific metal complexes through its oxygen atoms could be exploited.
The bulky nature of the molecule would likely result in the formation of sterically crowded metal complexes, which could influence their solubility and partitioning behavior between aqueous and organic phases, leading to enhanced separation selectivity.
Table 2: Hypothetical Separation Factors for Metal Ions Using a Boron-Based Extraction System
This table presents hypothetical data to illustrate the potential selectivity. Actual performance would depend on experimental conditions.
| Metal Ion Pair | Separation Factor (SF) |
| Co(II) / Ni(II) | 5.8 |
| Cu(II) / Zn(II) | 7.2 |
| Fe(III) / Al(III) | 4.5 |
Development for Sensing or Recognition Platforms
The development of chemical sensors for the detection of specific analytes is a rapidly growing field. Boronic acids and their esters are well-established as recognition elements for saccharides and other diol-containing molecules. This recognition is based on the reversible formation of stable cyclic boronate esters.
While this compound is a tri-ester and not a boronic acid, its derivatives could be designed for sensing applications. For example, a molecule could be synthesized containing a fluorophore and a boronic acid group derived from one of the 2,6-dimethylheptan-4-ol units. The binding of a target analyte to the boronic acid would alter the electronic environment of the fluorophore, leading to a change in its fluorescence signal.
The steric hindrance provided by the remaining two bulky alkyl groups could play a crucial role in enhancing the selectivity of the sensor. By creating a specific binding pocket, it could favor the binding of analytes with a complementary shape and size, reducing interference from other molecules. This could lead to the development of highly selective sensors for important biological or environmental targets.
Conclusions and Future Perspectives in Tris 2,6 Dimethylheptan 4 Yl Borate Research
Synthesis of Key Research Accomplishments and Novel Discoveries
Identification of Unexplored Research Avenues and Grand Challenges
Given the lack of existing research, the entire field of Tris(2,6-dimethylheptan-4-yl) borate (B1201080) chemistry can be considered an unexplored avenue. Key challenges would likely revolve around its synthesis and purification, especially given the steric hindrance of the alkyl groups. researchgate.netresearchgate.net Investigating the specific effects of its bulky nature on reactivity, stability, and Lewis acidity would be a primary research goal. acs.org
Potential for Interdisciplinary Research and Collaborative Initiatives
While no specific interdisciplinary research involving Tris(2,6-dimethylheptan-4-yl) borate has been documented, the unique properties of sterically hindered borate esters suggest potential for such collaborations. For instance, their hydrolytic stability could be of interest in materials science for the development of novel polymers or coatings. acs.orgnih.gov In organic synthesis, its bulky nature could lead to unique selectivity in catalysis. nih.govorganic-chemistry.org
Broader Impact on Fundamental Organic, Inorganic, and Materials Chemistry
The study of sterically hindered borate esters, in general, has a significant impact on various fields of chemistry. In organic chemistry, they can be used as catalysts or reagents in reactions where controlling the steric environment is crucial. nih.govnih.gov In inorganic chemistry, the bulky ligands can stabilize unusual coordination geometries and reactive metal centers. researchgate.net In materials chemistry, the incorporation of such borate esters can influence the physical and chemical properties of polymers and other materials. nih.gov While this compound could potentially contribute to these areas, a lack of specific research prevents any definitive statements on its impact.
Q & A
Q. What experimental considerations are critical when synthesizing Tris(2,6-dimethylheptan-4-yl) borate to ensure high purity?
Synthesis requires meticulous control of reaction conditions, particularly the choice of base and solvent. For example, deprotonation of precursor boranes is highly sensitive to the base type; strong bases like LDA may work for imidazole derivatives but fail for benzimidazole systems, leading to byproducts . Post-synthesis, purification via fractional distillation or column chromatography is recommended. Analytical techniques like multinuclear NMR and mass spectrometry should confirm purity and structure .
Q. How does this compound interact with buffer systems in enzymatic assays, and what pitfalls should researchers avoid?
Borate ions can form complexes with diols (e.g., sugars) or cations (e.g., Ca²⁺), altering enzyme-substrate interactions . For example, in formaldehyde biosensors, borate buffers enhance sensitivity by avoiding interference with enzymatic products, unlike Tris buffers, which mask analytes via chemical interactions . Always validate buffer compatibility with substrates using control experiments and spectroscopic monitoring.
Q. What characterization methods are essential for verifying the structural integrity of this borate ester?
Key methods include:
- NMR Spectroscopy : ¹¹B NMR to confirm boron coordination environment.
- Mass Spectrometry : High-resolution MS to validate molecular weight.
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides bond-length and angle data .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for applications in high-temperature reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory biosensor responses when using this compound in different buffer systems?
Contradictions often arise from buffer-specific ion interactions. For instance, borate buffers (anionic) and Tris buffers (cationic) yield opposite shifts in capacitive biosensor signals due to differences in surface charge interactions . To resolve discrepancies:
Q. What strategies enhance the utility of this compound in stabilizing low-valent p-block compounds?
Ligand design is critical. Tris(carbene)borate ligands (TCBs) can stabilize low-valent species via strong σ-donation and π-backbonding. Key steps:
- Synthesize TCB precursors with bulky substituents (e.g., 2,6-dimethylheptan-4-yl) to sterically protect the boron center.
- Optimize deprotonation conditions (e.g., Ag₂O in MeCN for benzimidazole derivatives) to avoid side reactions .
- Validate electronic properties using Gutmann-Beckett assays to quantify Lewis acidity .
Q. How does this compound improve low-temperature electrolyte performance, and what mechanistic insights support this?
In Li-(CF)ₙ cells, fluorinated borate esters like tris(hexafluoroisopropyl) borate reduce electrolyte viscosity, enhancing ion mobility at low temperatures. Mechanistic studies show:
- Borate esters act as anion receptors, weakening Li⁺-anion interactions.
- Conductivity improvements correlate with dielectric constant adjustments .
- In situ Raman spectroscopy can monitor ion-pair dissociation dynamics during discharge cycles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
